[(2-Aminoethyl)sulfamoyl](propan-2-yl)amine hydrochloride
Overview
Description
(2-Aminoethyl)sulfamoylamine hydrochloride is a chemical compound with the molecular formula C5H16ClN3O2S and a molecular weight of 217.71 g/mol . This compound is known for its unique structure, which includes both amine and sulfamoyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)sulfamoylamine hydrochloride typically involves the reaction of 2-aminoethanol with sulfamoyl chloride, followed by the introduction of an isopropylamine group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of (2-Aminoethyl)sulfamoylamine hydrochloride may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)sulfamoylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfamoyl group can be reduced to form thiol derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro compounds, while reduction of the sulfamoyl group can produce thiol derivatives .
Scientific Research Applications
(2-Aminoethyl)sulfamoylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)sulfamoylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
(2-Aminoethyl)sulfamoylamine hydrochloride can be compared with other similar compounds, such as:
- (2-Aminoethyl)sulfamoylamine hydrochloride
- (2-Aminoethyl)sulfamoylamine hydrochloride
- (2-Aminoethyl)sulfamoylamine hydrochloride
These compounds share similar structural features but differ in the alkyl group attached to the amine. The uniqueness of (2-Aminoethyl)sulfamoylamine hydrochloride lies in its specific isopropyl group, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
N'-(propan-2-ylsulfamoyl)ethane-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3O2S.ClH/c1-5(2)8-11(9,10)7-4-3-6;/h5,7-8H,3-4,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLFMBCOAOZBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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